Paroxetine, cis-(+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paroxetine, cis-(+/-)-, is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and other mental health conditions . It is known by various trade names, including Aropax, Paxil, Pexeva, Seroxat, Sereupin, and Brisdelle . Paroxetine works by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of paroxetine involves multiple steps, typically utilizing chiral auxiliaries, classical resolution methods, enzymatic asymmetrizations, or naturally occurring homochiral starting materials to introduce asymmetry . One of the critical steps in the synthesis is a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence . This method offers key advances in terms of productivity and sustainability compared to earlier batch approaches .
Industrial Production Methods: Industrial production of paroxetine often involves continuous flow processing, which offers numerous benefits over conventional batch syntheses, including safe and scalable access to hazardous chemistries and the ability to combine multistep reactions into telescoped flow sequences . This method is particularly appealing for pharmaceutical manufacturing due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Paroxetine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include cobalt catalysts for diastereoconvergent arylation reactions and ruthenium catalysts for dynamic kinetic resolution .
Major Products Formed: The major products formed from these reactions include chiral intermediates that can be further converted into the active pharmaceutical ingredient (API) upon etherification with sesamol and removal of the protecting group on nitrogen .
Scientific Research Applications
Paroxetine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the binding of small molecules to conformationally dynamic transporters . In biology, it is used to investigate the molecular mechanisms of serotonin reuptake inhibition . In medicine, paroxetine is extensively studied for its therapeutic effects in treating depression, anxiety, and other mental health disorders . Additionally, it is used off-label in children and adolescents for treating anxiety disorders .
Mechanism of Action
Paroxetine exerts its effects by inhibiting the reuptake of serotonin into presynaptic neurons, thereby increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission . The molecular targets of paroxetine include the serotonin transporter (SERT), which it binds to and stabilizes in an outward-open conformation, inhibiting serotonin transport . This mechanism helps regulate mood, anxiety, and other behavioral functions .
Comparison with Similar Compounds
Paroxetine is often compared with other selective serotonin reuptake inhibitors (SSRIs) such as citalopram, escitalopram, fluoxetine, and sertraline . While all these compounds share a similar mechanism of action, paroxetine is unique in its pharmacokinetic profile and binding affinity to SERT . It has a higher binding affinity to SERT compared to some other SSRIs, which may contribute to its efficacy in treating certain mental health conditions .
List of Similar Compounds:- Citalopram
- Escitalopram
- Fluoxetine
- Sertraline
Properties
CAS No. |
105813-07-8 |
---|---|
Molecular Formula |
C19H20FNO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m0/s1 |
InChI Key |
AHOUBRCZNHFOSL-WMLDXEAASA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.